molecular formula C14H12N2OS B1361346 Benzothiazol-2-yl-(3-methoxy-phenyl)-amine CAS No. 216502-43-1

Benzothiazol-2-yl-(3-methoxy-phenyl)-amine

Cat. No. B1361346
M. Wt: 256.32 g/mol
InChI Key: JCAWUKQDWALLIP-UHFFFAOYSA-N
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Description

“Benzothiazol-2-yl-(3-methoxy-phenyl)-amine” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are a class of bicyclic compounds with a broad spectrum of biological applications such as neuroprotective effects, antimicrobial activity, antioxidant and radioprotective effects, anticonvulsant activity, and antitumor properties .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The compound was synthesized and its biological activity on HeLa cells was evaluated .


Molecular Structure Analysis

The molecular structure of “Benzothiazol-2-yl-(3-methoxy-phenyl)-amine” was compared to that obtained by molecular modeling . Theoretical calculations suggest that the syn-rotamer is the most stable form and correlates very well with crystallographic data .


Chemical Reactions Analysis

“Benzothiazol-2-yl-(3-methoxy-phenyl)-amine” reacts with copper (II) in an ethanol/water mixture to form an O,S chelate which exhibits the remarkable property of changing the chelation site above a pH of ca. 5.0, to the O,N site .


Physical And Chemical Properties Analysis

The molecular weight of “Benzothiazol-2-yl-(3-methoxy-phenyl)-amine” is 325.38 g/mol . The molecular formula is C18H15NO3S .

Scientific Research Applications

Anticonvulsant and Neuroprotective Effects

  • A study by Hassan, Khan, and Amir (2012) synthesized N-(substituted benzothiazol-2-yl)amide derivatives, including those related to Benzothiazol-2-yl-(3-methoxy-phenyl)-amine, and evaluated them for anticonvulsant and neuroprotective effects. They found that these compounds showed promising results as potential anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).

Corrosion Inhibition

  • Salarvand et al. (2017) investigated the inhibition performance of benzothiazole derivatives, including (4-benzothiazole-2-yl-phenyl)-dimethyl-amine, for corrosion resistance of mild steel in HCl solutions. They found that these compounds showed high inhibition efficiency, making them useful in corrosion protection (Salarvand et al., 2017).

Photophysics Research

  • Feng-ming et al. (2010) explored the static and ultrafast transient photophysics of mono- and dual-branched molecules, including Benzothiazol-2-yl-(3-methoxy-phenyl)-amine derivatives. This research contributes to our understanding of the photophysical properties of such compounds (Feng-ming et al., 2010).

Antitumor Properties

  • Bradshaw et al. (2002) studied amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, a class closely related to Benzothiazol-2-yl-(3-methoxy-phenyl)-amine. They found these compounds exhibited potent antitumor properties, particularly in the context of breast and ovarian cancer (Bradshaw et al., 2002).

Anti-Inflammatory and Antimicrobial Activities

  • Srivastav, Salahuddin, and Shantakumar (2009) synthesized novel benzothiazole derivatives with anti-inflammatory and antibacterial activities. These derivatives are structurally related to Benzothiazol-2-yl-(3-methoxy-phenyl)-amine and could be beneficial in treating inflammatory and bacterial conditions (Srivastav, Salahuddin, & Shantakumar, 2009).

properties

IUPAC Name

N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-17-11-6-4-5-10(9-11)15-14-16-12-7-2-3-8-13(12)18-14/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAWUKQDWALLIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201277892
Record name N-(3-Methoxyphenyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazol-2-yl-(3-methoxy-phenyl)-amine

CAS RN

216502-43-1
Record name N-(3-Methoxyphenyl)-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216502-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Methoxyphenyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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